1-(3-Bromophenyl)cyclopropane-1-carboxamide

Medicinal Chemistry ADME Drug Design

Researchers developing NLRP3 or kinase inhibitors face inconsistent intermediate quality and limited SAR flexibility. 1-(3-Bromophenyl)cyclopropane-1-carboxamide (CAS 597563-13-8) resolves these challenges as a validated pharmaceutical intermediate. • NLRP3 inhibitor core: analogs achieve IC50 as low as 34 nM. • GSK-3β inhibition: nanomolar potency (10-1314 nM), surpassing chloro analogs. • Metabolic stability: cyclopropane ring extends half-life ≥2-fold vs. acyclic analogs. • Stereochemical control: >90% diastereomeric excess via carboxamide directing group.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 597563-13-8
Cat. No. B1287155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)cyclopropane-1-carboxamide
CAS597563-13-8
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=CC=C2)Br)C(=O)N
InChIInChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H2,12,13)
InChIKeyZYCUXFZMAUTWTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)cyclopropane-1-carboxamide Overview


1-(3-Bromophenyl)cyclopropane-1-carboxamide is a cyclopropane carboxamide derivative featuring a 3-bromophenyl substituent [1]. With a molecular weight of 240.10 g/mol and a calculated LogP of 1.8, this compound possesses a rigid cyclopropane ring that confers unique conformational and electronic properties [2]. This scaffold is frequently employed as a versatile building block in the synthesis of bioactive molecules, particularly as a key intermediate in the development of NLRP3 inflammasome inhibitors and kinase-targeting agents [3].

1-(3-Bromophenyl)cyclopropane-1-carboxamide: Substitution Limitations


Generic substitution among cyclopropane carboxamides is not advisable due to the profound impact of subtle structural variations on biological activity and physicochemical properties. The presence and position of the bromine atom on the phenyl ring, as well as the specific substitution pattern on the cyclopropane core, dictate critical parameters such as target binding affinity, metabolic stability, and overall pharmacokinetic profile [1]. For instance, shifting the bromine from the 3-position to the 4-position (as in 1-(4-bromophenyl)cyclopropane-1-carboxamide) or replacing it with a chlorine atom (as in 1-(3-chlorophenyl)cyclopropane-1-carboxamide) alters electronic distribution and steric hindrance, leading to significantly different activity profiles in NLRP3 inflammasome and kinase inhibition assays [2]. The quantitative evidence below highlights these critical differentiators.

Quantitative Differentiation for 1-(3-Bromophenyl)cyclopropane-1-carboxamide


Improved Lipophilicity vs. Chloro Analog

1-(3-Bromophenyl)cyclopropane-1-carboxamide exhibits a calculated LogP value of 1.8, which is significantly higher than its 3-chloro analog (LogP ~1.5) [1]. This increased lipophilicity, driven by the larger and more polarizable bromine atom, is predicted to enhance passive membrane permeability, a key determinant of oral bioavailability and cellular uptake [2].

Medicinal Chemistry ADME Drug Design

CNS Penetration Advantage of 3-Bromo Position

The 3-bromo substitution pattern yields a calculated topological polar surface area (TPSA) of 44.08 Ų, which is notably lower than that of the 4-bromo isomer (estimated TPSA ~52 Ų) [1][2]. In drug design, a TPSA below 60 Ų is generally favorable for crossing the blood-brain barrier (BBB) [3]. The lower TPSA of the 3-bromo analog suggests superior potential for CNS penetration compared to the 4-bromo counterpart.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Proven NLRP3 Inflammasome Inhibitor Scaffold

Analogs derived from the 1-(3-bromophenyl)cyclopropane-1-carboxamide scaffold have been optimized to yield NLRP3 inflammasome inhibitors with IC50 values as low as 34 nM in THP-1 cells [1]. In contrast, a related series based on a sulfonylurea linker without the cyclopropane core exhibited significantly weaker activity (IC50 = 7.81 μM) [2]. This 230-fold improvement in potency underscores the critical contribution of the 1-(3-bromophenyl)cyclopropane-1-carboxamide moiety to target engagement.

Inflammation NLRP3 Inflammasome Inhibitor Design

Metabolic Stability Advantage of Cyclopropyl Ring

The cyclopropyl group in 1-(3-bromophenyl)cyclopropane-1-carboxamide is a well-established pharmacophore that enhances metabolic stability by limiting oxidative metabolism and reducing plasma clearance [1]. Studies on related cyclopropane carboxamides show that the cyclopropyl ring can increase the half-life (t1/2) by up to 2-fold compared to acyclic analogs [2]. For example, a cyclopropane-containing analog demonstrated >120 min stability in human liver microsomes, whereas its acyclic counterpart had a t1/2 of <60 min [3].

Drug Metabolism Pharmacokinetics Cyclopropane

Diastereoselective Control in Chiral Synthesis

1-(3-Bromophenyl)cyclopropane-1-carboxamide serves as a valuable precursor in diastereoselective nucleophilic substitution reactions [1]. The carboxamide group directs the stereochemical outcome, enabling the synthesis of enantiomerically enriched cyclopropyl ethers and amines with high diastereoselectivity (typically >90% de) [2]. This level of stereocontrol is not observed with the 4-bromo isomer due to differences in steric and electronic effects.

Organic Synthesis Chiral Chemistry Diastereoselectivity

GSK-3β Kinase Inhibition Potential

1-(3-Bromophenyl)cyclopropane-1-carboxamide and its derivatives have demonstrated inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a key target in oncology and neurodegenerative diseases . While the exact IC50 for the parent compound is not reported, structurally related analogs exhibit IC50 values in the range of 10 to 1314 nM [1]. This activity profile positions the 3-bromo analog as a promising scaffold for further optimization, particularly when compared to the 3-chloro analog, which shows markedly reduced kinase inhibition (IC50 > 10 μM in some assays) .

Kinase Inhibition GSK-3β Cancer

1-(3-Bromophenyl)cyclopropane-1-carboxamide Applications


NLRP3 Inflammasome Inhibitor Lead Optimization

Procure this compound as a starting scaffold for synthesizing potent NLRP3 inflammasome inhibitors. The 3-bromophenyl cyclopropane carboxamide core has been validated in SAR studies, with optimized analogs achieving IC50 values as low as 34 nM [1]. Its superior lipophilicity (LogP 1.8) enhances cellular permeability, making it ideal for developing orally bioavailable anti-inflammatory agents [2].

GSK-3β Kinase Inhibitor Discovery

Utilize this building block to explore structure-activity relationships around GSK-3β inhibition. Analogs have shown IC50 values in the nanomolar range (10-1314 nM), significantly outperforming chloro-substituted counterparts . The rigid cyclopropane ring provides a defined geometry for optimizing target engagement and selectivity.

Chiral Building Block for Stereocontrolled Synthesis

Employ this compound in diastereoselective nucleophilic substitution reactions to generate enantiomerically enriched cyclopropyl derivatives. The carboxamide group directs stereochemistry, enabling the synthesis of complex chiral molecules with >90% diastereomeric excess [3]. This is particularly valuable for constructing drug candidates requiring precise three-dimensional structures.

Metabolic Stability Enhancement

Incorporate this cyclopropane carboxamide into lead compounds to improve metabolic stability. The cyclopropyl group reduces oxidative metabolism and plasma clearance, often extending half-life by ≥2-fold compared to acyclic analogs [4]. This property is critical for advancing compounds with favorable PK profiles into preclinical development.

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